Cas no 107948-29-8 ((2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid)

(2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid is a chiral non-proteinogenic amino acid derivative featuring an allyl ether functional group. Its structure combines the reactivity of the allyloxy moiety with the versatility of an α-amino acid backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry. The (S)-configuration ensures stereoselectivity in asymmetric reactions, while the allyl group offers opportunities for further functionalization via cross-coupling or click chemistry. This compound is particularly useful in peptide modification, drug design, and as a building block for bioactive molecules. Its stability under standard conditions and compatibility with solid-phase synthesis further enhance its utility in research applications.
(2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid structure
107948-29-8 structure
Product Name:(2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid
CAS No:107948-29-8
MF:C7H13NO3
MW:159.183022260666
CID:6492560
PubChem ID:153373788
Update Time:2025-06-03

(2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid
    • L-Homoserine, O-2-propen-1-yl-
    • Inchi: 1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1
    • InChI Key: PWVANPLCFRYAIN-LURJTMIESA-N
    • SMILES: C(O)(=O)[C@H](CCOCC=C)N

Experimental Properties

  • Density: 1.103±0.06 g/cm3(Predicted)
  • Boiling Point: 309.2±37.0 °C(Predicted)
  • pka: 2.23±0.10(Predicted)

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Additional information on (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid

Comprehensive Overview of (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid (CAS No. 107948-29-8)

(2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid (CAS No. 107948-29-8) is a specialized amino acid derivative with significant applications in pharmaceutical research, biotechnology, and organic synthesis. This compound, characterized by its unique allyloxy side chain, has garnered attention for its potential in drug development and biochemical studies. Its molecular structure, featuring a chiral center at the 2-position, makes it a valuable building block for enantioselective synthesis.

The growing interest in non-proteinogenic amino acids like (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid stems from their versatility in designing peptide-based therapeutics and enzyme inhibitors. Researchers are particularly intrigued by its allyl ether functionality, which offers opportunities for further chemical modifications via click chemistry or cross-coupling reactions. This adaptability aligns with current trends in precision medicine and targeted drug delivery systems.

In the context of green chemistry, CAS No. 107948-29-8 presents an interesting case study. The compound's synthetic pathways are being optimized to reduce environmental impact, reflecting the pharmaceutical industry's shift toward sustainable synthesis. Recent publications have explored biocatalytic routes for its production, addressing the demand for eco-friendly manufacturing processes in fine chemicals.

The pharmacokinetic properties of (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid are under investigation for potential blood-brain barrier permeability. This characteristic is particularly relevant to neuropharmaceutical research, where modified amino acids serve as carriers for CNS-active compounds. The prop-2-en-1-yloxy moiety may influence the molecule's lipophilicity and metabolic stability, key factors in drug design.

Analytical characterization of CAS No. 107948-29-8 typically involves advanced techniques such as chiral HPLC for enantiomeric purity assessment and LC-MS for structural confirmation. These methods ensure the compound meets the stringent quality standards required for pharmaceutical intermediates. The development of robust analytical protocols for this molecule reflects broader industry needs for reliable characterization of chiral building blocks.

From a commercial perspective, (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid occupies a niche but growing market segment. Suppliers are increasingly offering custom scale-up synthesis services to meet research demand, while regulatory documentation packages are becoming more comprehensive to address GMP compliance requirements. The compound's pricing reflects its status as a high-value specialty chemical with research-grade and pharmaceutical-grade variants available.

Emerging applications in peptidomimetic design have further elevated interest in this compound. Its structural features enable the creation of conformationally constrained peptide analogs with enhanced biological stability. Such derivatives show promise in addressing challenges with traditional peptide therapeutics, including proteolytic degradation and poor oral bioavailability.

The patent landscape surrounding CAS No. 107948-29-8 reveals active innovation, particularly in prodrug technologies and bioconjugation strategies. Several recent filings describe its incorporation into targeted therapeutics for various indications, highlighting its utility as a versatile scaffold in medicinal chemistry. This intellectual property activity suggests sustained commercial interest in the molecule's potential.

Quality control specifications for (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid typically emphasize enantiomeric excess (>98% ee), chemical purity (>97%), and absence of specific impurities. These parameters are crucial for research reproducibility and therapeutic applications. Analytical certificates often include detailed spectroscopic data (1H NMR, 13C NMR, IR) and chromatographic profiles to support material characterization.

Storage and handling recommendations for CAS No. 107948-29-8 generally suggest protection from moisture at controlled temperatures, reflecting standard practices for amino acid derivatives. The compound's stability profile makes it suitable for long-term storage when properly packaged, an important consideration for research laboratories and contract manufacturing organizations.

Future research directions for (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid may explore its incorporation into biodegradable polymers or smart materials, leveraging its functional groups for controlled release applications. The intersection of materials science and bioactive compounds represents a promising frontier for this and similar functionalized amino acids.

In summary, (2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid (CAS No. 107948-29-8) represents a sophisticated tool for modern chemical biology and drug discovery. Its unique structural features and synthetic versatility position it as a valuable asset in developing next-generation therapeutic agents and biochemical probes. As research continues to uncover new applications, this compound will likely maintain its relevance in cutting-edge scientific innovation.

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